molecular formula C16H36Sn B032133 Tetrabutyltin CAS No. 1461-25-2

Tetrabutyltin

Cat. No. B032133
CAS RN: 1461-25-2
M. Wt: 347.2 g/mol
InChI Key: AFCAKJKUYFLYFK-UHFFFAOYSA-N
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Description

Tetrabutyltin (TBT) is a chemical compound used in various industrial applications, including as a biocide in antifouling paint for ships and boats. Its usage has led to widespread environmental contamination, particularly in marine and freshwater ecosystems. Due to its toxic and persistent nature, TBT has been the subject of extensive environmental regulation and research aimed at understanding its effects on wildlife and human health (Antízar-Ladislao, 2008).

Synthesis Analysis

The synthesis of this compound involves chemical reactions that are not detailed in the available literature through this search. The synthesis processes for organotin compounds like TBT typically involve the use of tin metals and organic halides, but specific methodologies and analyses for this compound's synthesis require more specialized chemical engineering and chemistry sources not covered in this summary.

Molecular Structure Analysis

The molecular structure of this compound consists of a tin atom bonded to four butyl groups. This structure contributes to its hydrophobic nature, allowing it to accumulate in sediments and biological tissues. The structural analysis and understanding of its interactions with environmental and biological matrices are crucial for assessing its environmental fate and toxicological impacts. However, specific details on the molecular structure analysis were not found in the reviewed literature.

Chemical Reactions and Properties

This compound undergoes various chemical reactions in the environment, including degradation processes that lead to the formation of dibutyltin and monobutyltin, its less toxic breakdown products. The environmental fate of TBT is influenced by factors such as sunlight, microbial activity, and its strong affinity for sediments and organic matter. These properties affect its persistence and bioaccumulation in aquatic ecosystems (Langston & Pope, 1995).

Scientific Research Applications

  • Spectrometry and Ion Studies : TBT is used to study the mass spectrum ratio dependent on the number of butyl groups in the ion and the decomposition of metastable ions (Agafonov et al., 1968).

  • Reproductive Health and Endocrine Disruption : It's been found that TBT can inhibit the aromatase responsible for the transformation of testosterone into estrogen, thus affecting vascular reactivity and Leydig cell regeneration, which are crucial in reproduction (Rodrigues et al., 2014) (Wu et al., 2017).

  • Genetic and Cellular Studies : TBT affects gene regulation and expression in mouse germ cells impacting crucial reproductive processes (Yu et al., 2011).

  • Developmental Toxicity : Studies show that TBT causes a significant decrease in maternal body weight gain and an increased incidence of fetal abnormalities, like cleft palate (Ema et al., 1996).

  • Molecular Biology and Enzyme Inhibition : It acts as an endocrine disrupter by inhibiting the conversion of androgens to estrogens mediated by the aromatase cytochrome P450 enzyme (Heidrich et al., 2001).

  • Adipocyte Differentiation and PPAR Activation : It functions as a powerful agonist for peroxisome proliferator-activated receptor (PPAR) gamma and stimulates adipocyte differentiation via the PPARgamma signaling pathway (Hiromori et al., 2009).

  • Environmental and Material Interactions : TBT interacts with humic acids, affecting the degree of aromatization and fluorescence of HA (Bin, 2010).

  • Reproductive Disruption in Vertebrates : It acts as a reproductive disruptor, causing abnormalities in reproductive organs and processes in vertebrates (de Araújo et al., 2018).

  • Catalysis in Material Science : TBT reacts selectively with transition metals like Rh, Pd, and Ni to produce bimetallic hydrogenation catalysts used in selective hydrogenation and dehydrogenation reactions (Ferretti et al., 1987).

  • Environmental Monitoring : Its trace levels and degradation products can be determined in bivalve mollusc tissue, aiding in environmental monitoring and safety assessments (Uhler et al., 1989).

Mechanism of Action

Target of Action

The primary target of TTBT is the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids . PPARγ plays a crucial role in the regulation of fatty acid storage and glucose metabolism, which implicates it in diseases like obesity, diabetes, and atherosclerosis.

Mode of Action

TTBT interacts with its target, PPARγ, leading to changes in the regulation of genes associated with fatty acid storage and glucose metabolism . .

Biochemical Pathways

The interaction of TTBT with PPARγ affects the pathways related to fatty acid storage and glucose metabolism . This can lead to alterations in these metabolic processes, potentially contributing to the development of metabolic disorders.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of TTBT are influenced by its physicochemical parameters . .

Result of Action

The molecular and cellular effects of TTBT’s action are primarily related to its interaction with PPARγ and the subsequent changes in fatty acid storage and glucose metabolism . This can lead to a variety of effects, including potential toxicity to human health . For instance, exposure to TTBT has been associated with immunotoxic, neurotoxic, and reproductive toxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of TTBT . For example, factors such as pH and salinity can remarkably influence the adsorption and desorption processes of TTBT, and consequently alter its bioaccumulation and toxicity .

Safety and Hazards

Tetrabutyltin is harmful in contact with skin and causes skin irritation. It causes serious eye irritation. It causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects . It is toxic by intravenous, intraperitoneal, and parenteral routes. It is moderately toxic by skin contact .

properties

IUPAC Name

tetrabutylstannane
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InChI

InChI=1S/4C4H9.Sn/c4*1-3-4-2;/h4*1,3-4H2,2H3;
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InChI Key

AFCAKJKUYFLYFK-UHFFFAOYSA-N
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Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CCCC
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Molecular Formula

C16H36Sn
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DSSTOX Substance ID

DTXSID4022153
Record name Tetrabutyltin
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Molecular Weight

347.2 g/mol
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Physical Description

Liquid, Colorless or slightly yellow liquid; [Hawley] Colorless liquid; [MSDSonline]
Record name Stannane, tetrabutyl-
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Record name Tetra-n-butyltin
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Boiling Point

145 °C @ 10 mm Hg
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Solubility

Insol in water; sol in most organic solvents
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Density

1.054 g/cu cm at 20 °C
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Vapor Pressure

0.0048 [mmHg], 0.0048 mm Hg at 20 °C
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Mechanism of Action

Butyltin compounds inhibited the activity of purified yeast glucose-6-phosphate dehydrogenase in an in vitro system. The order of inhibitory effect was tetrabutyltin, dibutyltin, tributyltin and monobutyltin. The concentration of tetrabutyltin giving 50% inhibition of the yeast enzyme was 4.3ited by tributyltin but not by monobutyltin, dibutyltin or tetrabutyltin. Inhibition of glucose-6-phosphate dehydrogenase of yeast by tributyltin and tetrabutyltin was prevented by the addition of bovine serum albumin; inhibition of activity of the erythrocyte enzyme by tributyltin was not affected. Addition of albumin to the once inactivated enzyme did not restore enzyme activity. Cysteine slightly protected yeast enzyme from inhibition by dibutyltin but did not affect inhibition by tributyltin and tetrabutyltin.
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Color/Form

Colorless or slightly yellow oily liquid

CAS RN

1461-25-2
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Melting Point

-97 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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